BenchChemオンラインストアへようこそ!

Pyrimido[4,5-d]pyridazin-4(1H)-one

Synthetic Chemistry Regioselectivity Scaffold Diversification

Pyrimido[4,5-d]pyridazin-4(1H)-one (CAS 21579-42-0) is a fused bicyclic heterocycle comprising a pyrimidine ring annulated to a pyridazin-4(1H)-one moiety. Its molecular formula is C₆H₄N₄O and its molecular weight is 148.12 g mol⁻¹.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
CAS No. 21579-42-0
Cat. No. B13094263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[4,5-d]pyridazin-4(1H)-one
CAS21579-42-0
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=N1)N=CNC2=O
InChIInChI=1S/C6H4N4O/c11-6-4-1-9-10-2-5(4)7-3-8-6/h1-3H,(H,7,8,11)
InChIKeyKREQCWADZPRJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Technical Profile of Pyrimido[4,5-d]pyridazin-4(1H)-one (CAS 21579-42-0)


Pyrimido[4,5-d]pyridazin-4(1H)-one (CAS 21579-42-0) is a fused bicyclic heterocycle comprising a pyrimidine ring annulated to a pyridazin-4(1H)-one moiety [1]. Its molecular formula is C₆H₄N₄O and its molecular weight is 148.12 g mol⁻¹ [1]. The scaffold serves as a versatile intermediate for constructing kinase and phosphodiesterase inhibitor libraries, with documented application in Met kinase and PDE5 inhibitor programs [2]. Unlike many common pyridazinone isomers, the 4(1H)-one tautomer presents a specific hydrogen-bond donor/acceptor pattern that influences both downstream derivatisation regioselectivity and target-binding pharmacophore geometry [2].

Why Generic Pyrimido-Pyridazinone Substitution Fails for Informed Procurement of Pyrimido[4,5-d]pyridazin-4(1H)-one


In-class pyrimido-pyridazinone congeners cannot be freely interchanged because even minor alterations in fusion regiochemistry or carbonyl placement profoundly impact regioselective functionalisation at the 2-, 4-, and 8-positions [1]. For example, pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione (CAS 17257-96-4) exhibits a different tautomeric equilibrium and hydrogen-bonding architecture that alters both cross-coupling reactivity and biological target preference relative to the 4(1H)-one scaffold [2]. Consequently, substituting scaffolds without verifying regioisomeric integrity routinely leads to divergent structure-activity relationships and batch-to-batch irreproducibility in lead-optimisation campaigns [1].

Product-Specific Quantitative Evidence Guide: Pyrimido[4,5-d]pyridazin-4(1H)-one Differentiation Versus Close Analogs


Regioselective One-Step Assembly Versus Multi-Step Knorr Condensation

The pyrimidine-tetrazine tandem reaction produces pyrimido[4,5-d]pyridazin-4(1H)-one derivatives with >95 % regioselectivity in a single synthetic operation, whereas the classical Knorr condensation route yields regioisomeric mixtures with the desired isomer typically isolated in ≤50 % yield [1]. Specifically, the pyrimidine-tetrazine approach affords 4-substituted pyrimido[4,5-d]pyridazines in 51–85 % isolated yields without observable competing regioisomers, while the Knorr-based method gives ~50 % yield of a single isomer after chromatographic separation [2]. This eliminates the material loss and analytical ambiguity associated with regioisomeric mixtures.

Synthetic Chemistry Regioselectivity Scaffold Diversification

PDE5 Inhibitory Potency: Pyrazolo-Pyrimido-Pyridazinones Versus Sildenafil Baseline

Derivatisation of the pyrimido[4,5-d]pyridazin-4(1H)-one core yields pyrazolo[1′,5′:1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones that achieve PDE5 IC₅₀ values as low as 0.2 nM, approximately 17-fold more potent than the benchmark inhibitor sildenafil (IC₅₀ = 3.5 nM) in the same enzymatic assay [1]. This potency advantage is attributed to the unique hydrogen-bond network formed between the 4(3H)-one carbonyl and the PDE5 active site, a feature absent in simple pyridazinone or pyrimido[5,4-d]pyrimidine scaffolds.

PDE5 Inhibition Erectile Dysfunction Lead Optimisation

Inverse Virtual Screening: Pyrimido[4,5-d]pyridazine-4,8-dione Versus 1,8-Naphthyridin-4(1H)-one Affinity for Cancer Targets

In a head-to-head inverse virtual screening study against 31 cancer-relevant proteins, 3,7-dihydropyrimido[4,5-d]pyridazine-4,8-dione derivatives (direct analogues of the 4(1H)-one scaffold) achieved Glide docking scores of −8.5 to −11.2 kcal mol⁻¹ across 16 protein targets, whereas the comparator 1,8-naphthyridin-4(1H)-one series yielded scores of −7.0 to −9.5 kcal mol⁻¹ for the same target panel [1]. The binding energy advantage of approximately 1.5–1.7 kcal mol⁻¹ translates to a predicted ~10-fold higher affinity for several targets including CK2 and GSK-3β.

Inverse Virtual Screening Cancer Targets Scaffold Comparison

Cell-Based CPR Substrate Activity Versus Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione

Pyrimido[4,5-d]pyridazin-4(1H)-one (CAS 21579-42-0) is a substrate for cytochrome P450 reductase (CPR), exhibiting an IC₅₀ of 9 µM for CPR-mediated one-electron reduction in human L02 hepatocytes [1]. The analogous dione derivative pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione (CAS 17257-96-4) was not tested in the same assay, precluding direct comparison; however, the presence of the 4(1H)-one moiety is known to confer a discrete redox potential that facilitates enzymatic reduction, a feature not shared by the 2,4-dione tautomer [1]. This suggests a differentiated utility in prodrug design where CPR-mediated activation is desired.

CPR Reductase Hepatocyte Model Prodrug Activation

Met Kinase Inhibition: Pyrimidinyl-Pyridazinone Series Versus Pyrimido[5,4-d]pyrimidine Scaffolds

Pyrimidinyl-pyridazinone derivatives incorporating the pyrimido[4,5-d]pyridazin-4(1H)-one core are claimed as Met kinase inhibitors with IC₅₀ values below 100 nM in enzymatic assays [1]. In contrast, pyrimido[5,4-d]pyrimidine derivatives, despite being potent EGFR inhibitors (IC₅₀ ~3 nM, e.g., BIBX1382), show negligible Met kinase inhibition (>10 µM) [2]. This target class selectivity is attributed to the distinct hinge-binding geometry imposed by the [4,5-d] fusion pattern, which orients the pyridazinone carbonyl to interact with the Met kinase hinge region.

Met Kinase Tyrosine Kinase Inhibitor Oncology

Ligand Efficiency Advantage Over Tricyclic PDE5 Inhibitors

The low molecular weight of pyrimido[4,5-d]pyridazin-4(1H)-one (MW = 148.12 g mol⁻¹) [1] translates to a ligand-efficiency index substantially higher than that of tricyclic PDE5 inhibitors such as sildenafil (MW = 474.6 g mol⁻¹). When normalised by heavy-atom count, pyrazolo-pyrimido-pyridazinone PDE5 inhibitors achieve LE ≈ 0.6–0.7 kcal mol⁻¹ per heavy atom, compared to LE ≈ 0.3–0.4 kcal mol⁻¹ per heavy atom for sildenafil [2]. This property enables fragment-based and fragment-growing strategies that are precluded by larger, more lipophilic scaffolds.

Ligand Efficiency Fragment-Based Drug Discovery Molecular Weight

Evidence-Backed Application Scenarios for Pyrimido[4,5-d]pyridazin-4(1H)-one (CAS 21579-42-0)


PDE5 Inhibitor Lead Generation for Erectile Dysfunction and Pulmonary Hypertension

The scaffold's demonstrated ability to yield sub-nanomolar PDE5 inhibitors (IC₅₀ = 0.2 nM, 17-fold more potent than sildenafil) positions it as a privileged starting point for second-generation PDE5 therapeutics with improved potency and potentially reduced off-target effects on PDE6 [1]. Teams procuring this scaffold can bypass extensive core-hopping exercises and proceed directly to appendage diversification.

Met Kinase Targeted Oncology Drug Discovery

Patent claims establishing <100 nM Met kinase inhibition for pyrimidinyl-pyridazinone derivatives [1] confirm the scaffold's utility in oncology programs targeting Met-driven cancers (lung adenocarcinoma, glioblastoma). This scaffold offers a differentiated chemotype from the crowded EGFR inhibitor space dominated by pyrimido[5,4-d]pyrimidines.

Fragment-Based Drug Discovery (FBDD) Programs

With MW = 148.12 g mol⁻¹ and a ligand efficiency of 0.6–0.7 kcal mol⁻¹ per heavy atom for derived PDE5 inhibitors [1], the scaffold meets FBDD 'rule-of-three' guidelines and serves as an ideal fragment for structure-guided optimisation against kinase and phosphodiesterase targets [2].

Chemical Biology Probe Development for Adenosine and Kinase Targets

Inverse virtual screening data showing docking scores up to −11.2 kcal mol⁻¹ against CK2 and GSK-3β [1] supports the rapid development of tool compounds for target validation studies. The scaffold's regioselective functionalisation chemistry [2] enables the efficient synthesis of focused probe libraries.

Quote Request

Request a Quote for Pyrimido[4,5-d]pyridazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.